3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thieno[3,2-d]pyrimidine core structure is known to exhibit various pharmacological properties, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate thieno and pyrimidine precursors. One common method includes the reaction of 2-aminothiophene with 4-methoxybenzyl isothiocyanate under basic conditions to form the intermediate, which then undergoes cyclization to yield the target compound . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like iodine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . The use of continuous flow reactors and automated synthesis platforms can also be considered for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to various biological effects, such as apoptosis induction in cancer cells or inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidines: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
Quinazolines: Known for their anticancer properties, quinazolines have a structure similar to thienopyrimidines.
Benzothiazoles: These compounds also contain a sulfur atom in their heterocyclic structure and are studied for their pharmacological activities.
Uniqueness
3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is unique due to the presence of the thieno[3,2-d]pyrimidine core, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and makes it a valuable compound for drug discovery and development.
Properties
CAS No. |
451468-88-5 |
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Molecular Formula |
C14H12N2O2S2 |
Molecular Weight |
304.38 |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12N2O2S2/c1-18-10-4-2-9(3-5-10)8-16-13(17)12-11(6-7-20-12)15-14(16)19/h2-7H,8H2,1H3,(H,15,19) |
InChI Key |
ATPDMPCVLZGMAQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)NC2=S |
solubility |
not available |
Origin of Product |
United States |
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